molecular formula C10H8ClNO2S B6200721 8-chloro-5-methanesulfonylquinoline CAS No. 2731014-61-0

8-chloro-5-methanesulfonylquinoline

Cat. No.: B6200721
CAS No.: 2731014-61-0
M. Wt: 241.7
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Description

8-chloro-5-methanesulfonylquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 8th position and a methanesulfonyl group at the 5th position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-5-methanesulfonylquinoline typically involves the following steps:

    Starting Material: The synthesis begins with quinoline as the core structure.

    Sulfonylation: The methanesulfonyl group is introduced at the 5th position through a sulfonylation reaction. This can be done using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-chloro-5-methanesulfonylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the methanesulfonyl group.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted quinolines can be obtained.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

Scientific Research Applications

8-chloro-5-methanesulfonylquinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Chemical Biology: Used as a probe to study enzyme functions and protein interactions.

    Material Science: Its derivatives are explored for use in organic electronics and as ligands in coordination chemistry.

    Pharmaceutical Development: Investigated for its role in drug design and development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism by which 8-chloro-5-methanesulfonylquinoline exerts its effects involves interaction with molecular targets such as enzymes and receptors. The chlorine and methanesulfonyl groups enhance its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.

Comparison with Similar Compounds

Similar Compounds

    8-chloroquinoline: Lacks the methanesulfonyl group, resulting in different chemical properties and biological activities.

    5-methanesulfonylquinoline: Lacks the chlorine atom, affecting its reactivity and applications.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

Uniqueness

8-chloro-5-methanesulfonylquinoline is unique due to the combined presence of the chlorine and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern is not commonly found in other quinoline derivatives, making it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

2731014-61-0

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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